molecular formula C5H9ClO2S B1657291 Ethyl chloro(methylthio)acetate CAS No. 56078-31-0

Ethyl chloro(methylthio)acetate

Cat. No. B1657291
CAS RN: 56078-31-0
M. Wt: 168.64 g/mol
InChI Key: PYRXAKHVTIHCFE-UHFFFAOYSA-N
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Description

Ethyl chloro(methylthio)acetate, also known as Ethyl 2-chloro-2-(methylthio)acetate, is a chemical compound with the molecular formula C5H9ClO2S . It has a molecular weight of 168.64 . It is primarily used in the chemical industry .


Molecular Structure Analysis

The molecular structure of Ethyl chloro(methylthio)acetate is represented by the linear formula C5H9ClO2S . The average mass is 134.197 Da and the monoisotopic mass is 134.040146 Da .


Physical And Chemical Properties Analysis

Ethyl chloro(methylthio)acetate is a liquid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Agriculture: Pesticide Synthesis

Ethyl chloro(methylthio)acetate is used in the synthesis of herbicidal ionic liquids. These ionic liquids are designed to target specific weeds without harming the crops. The compound’s reactivity allows for the creation of herbicides with controlled release properties, enhancing their effectiveness and reducing environmental impact .

Pharmaceuticals: Drug Development

In pharmaceutical research, Ethyl chloro(methylthio)acetate serves as a building block for creating new medicinal compounds. Its reactivity with various chemical groups enables the synthesis of molecules with potential therapeutic effects, such as antitumor activity . This compound is particularly valuable in the development of drugs with improved bioavailability.

Materials Science: Polymer Production

The compound is instrumental in materials science for the production of polymers. It acts as a precursor in the synthesis of arylacetic esters, which are key intermediates in creating high-performance plastics and resins . These materials have applications ranging from automotive parts to consumer electronics.

Chemical Synthesis: Organic Reactions

Ethyl chloro(methylthio)acetate is widely used in organic synthesis as a reagent for introducing sulfur-containing functional groups into organic molecules. This is crucial for the production of compounds used in various chemical industries, including flavors, fragrances, and dyes .

Environmental Science: Analytical Methodologies

In environmental science, Ethyl chloro(methylthio)acetate is utilized in analytical chemistry as an internal standard for the quantification of volatile sulfur compounds. Its stable and distinct chemical properties make it ideal for use in gas chromatography and mass spectrometry, aiding in the monitoring of environmental pollutants .

Food Industry: Flavor Enhancer

The food industry employs Ethyl chloro(methylthio)acetate as a flavor enhancer. It is used to impart a unique aroma to various food products. The compound’s ability to form esters that contribute to the overall flavor profile of foods is particularly valued in the production of wines and dairy products .

Safety And Hazards

Ethyl chloro(methylthio)acetate is classified as a dangerous substance. The hazard statements associated with this compound are H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2-chloro-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRXAKHVTIHCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446750
Record name ethyl chloro(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chloro(methylthio)acetate

CAS RN

56078-31-0
Record name ethyl chloro(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-2-(methylsulfanyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a Stirred Solution of ethyl (methylthio)acetate (10.8 ml) in dichloromethane (300 ml) cooled to −15° C. is added dropwise sulphuryl chloride (8.1 ml). The mixture is allowed to warm to room temperature over two hours and then concentrated under reduced pressure to give crude chloro-methylsulfanyl-acetic acid ethyl ester as a colourless liquid. The product is used in the next step without further purification. 1H NMR (CDCl3) δ ppm: 5.35 (1H, s); 4.25 (2H, m); 2.30 (3H, s); 1.30 (3H, t).
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10.8 mL
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Synthesis routes and methods III

Procedure details

N-Chlorosuccinimide (5.97 g, 44.71 mmol) was added portionwise to ethyl (methylthio)acetate (6.00 g, 44.71 mmol) in carbon tetrachloride (30 mL) at 0° C. under argon and the reaction was allowed to warm to room temperature and stirred for 17 hours. The reaction mixture was filtered and the filtrate was concentrated under vacuum. The oil was purified by distillation to give 3.22 g (43%) of ethyl chloro(methylthio)acetate as an oil. 1H NMR (400 MHz, d6-DMSO): δ 6.10 (s, 1H), 4.20 (q, J=7 Hz, 2H), 2.24 (s, 3H), 1.22 (t, J=7 Hz, 3H).
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5.97 g
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6 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl chloro(methylthio)acetate
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Ethyl chloro(methylthio)acetate
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Ethyl chloro(methylthio)acetate

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